Atorvastatin-d5 Lactone
CAS No.:
VCID: VC0196540
Molecular Formula: C33H33FN2O4
Molecular Weight: 545.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Atorvastatin-d5 Lactone is a stable isotope-labeled compound derived from atorvastatin, a widely used HMG-CoA reductase inhibitor. This compound is primarily utilized as a reference standard in pharmaceutical testing, particularly for the quantification of atorvastatin lactone by mass spectrometry techniques like GC-MS or LC-MS . Atorvastatin lactone itself is an active metabolite of atorvastatin, formed through the action of UDP-glucuronosyltransferase enzymes . Pharmacological RoleAtorvastatin lactone, the unlabeled form of Atorvastatin-d5 Lactone, acts as an inhibitor of HMG-CoA reductase, similar to its parent compound atorvastatin. It also inhibits certain cytochrome P450 isoforms and P-glycoprotein, which can affect drug metabolism and transport . Additionally, atorvastatin lactone has been noted for its potential role in inflammation, acting as an inhibitor of MAP kinase . Applications in Pharmaceutical TestingAtorvastatin-d5 Lactone is primarily used as an internal standard for the quantification of atorvastatin lactone in biological samples. This application is crucial for understanding the pharmacokinetics of atorvastatin, including its metabolism and distribution within the body . The use of stable isotope-labeled compounds like Atorvastatin-d5 Lactone enhances the accuracy and reliability of mass spectrometry-based assays. |
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Product Name | Atorvastatin-d5 Lactone |
Molecular Formula | C33H33FN2O4 |
Molecular Weight | 545.7 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
Standard InChI | InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1/i3D,5D,6D,9D,10D |
Standard InChIKey | OUCSEDFVYPBLLF-CCJPLZOUSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |
SMILES | CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Canonical SMILES | CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Appearance | Light Yellow Solid |
Melting Point | 98-100°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 125995-03-1 (unlabelled) |
Synonyms | 5-(4-Fluorophenyl)-2-(1-methylethyl)-N-phenyl-(4-phenyl-d5)-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide |
Tag | Atorvastatin Impurities |
PubChem Compound | 45038178 |
Last Modified | Apr 15 2024 |
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